Dithiouracil
Description
Overview of Thiouracil Derivatives in Medicinal Chemistry
Thiouracil derivatives are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities. sigmaaldrich.comnih.gov These molecules, characterized by a pyrimidine (B1678525) ring with one or more sulfur atoms, have been investigated for a variety of potential therapeutic applications. Research has demonstrated that derivatives of thiouracil exhibit activities including anticancer, antibacterial, antifungal, and antiviral properties. nih.govresearchgate.netmdpi.com They are also studied as enzyme inhibitors, for example, targeting dipeptidyl peptidase IV or histone deacetylases (HDACs). nih.govacs.org The biological and chemical versatility of the thiouracil scaffold allows for numerous structural modifications, enabling researchers to develop extensive libraries of compounds for screening and structure-activity relationship (SAR) studies. researchgate.netacs.org These studies are fundamental to medicinal chemistry, aiming to optimize the potency and selectivity of these molecules for specific biological targets. researchgate.net
The substitution of oxygen with sulfur in pyrimidine and purine (B94841) rings—a process known as thionation—profoundly alters the physicochemical properties of these molecules, leading to significant changes in their biological function. nih.gov Sulfur is less electronegative and larger than oxygen, which modifies the electron distribution within the heterocyclic ring. acs.org This increased π-deficiency can make the molecule more susceptible to nucleophilic substitution, a key reaction in the synthesis of more complex derivatives. acs.org
From a biological perspective, naturally occurring sulfur-containing nucleosides like 2-thiouridine (B16713) play critical roles in molecular biology, such as enhancing the rigidity and translational efficiency of tRNA. nih.gov In synthetic derivatives, the presence of a thioketone group instead of a ketone group changes the molecule's size, polarity, and hydrogen bonding capabilities. nih.gov This can lead to altered binding affinities for enzymes and receptors, or create new interaction possibilities altogether. The "softer" nature of the sulfur atom compared to oxygen also influences its coordination chemistry with metal ions, a property exploited in the development of metal-based complexes and analytical reagents. nih.gov
Research into thiouracil derivatives has a long history, with 2-thiouracil (B1096) being investigated for its antithyroid properties as early as the 1940s. nih.gov Specific academic inquiry into 2,4-dithiouracil gained momentum in the mid-20th century, focusing on its fundamental chemical and physical characteristics. A key publication from 1967 detailed the crystal and molecular structure of 2,4-dithiouracil, providing foundational knowledge about its three-dimensional conformation and intermolecular interactions. nih.gov Early research was heavily centered on understanding its tautomerism—the equilibrium between its dithione and dithiol forms—which is crucial for predicting its reactivity and biological interactions. sigmaaldrich.comnih.gov These foundational studies on the structure, synthesis, and tautomeric properties of dithiouracil (B10097) paved the way for its later use as a building block and research tool in more complex chemical and biological systems.
Importance of this compound as a Research Compound
This compound serves as a valuable compound in various fields of academic research, primarily due to its distinct chemical structure. Its two sulfur atoms make it an excellent ligand for coordinating with metal ions. Consequently, it has been extensively used in inorganic and bioinorganic chemistry to synthesize and study novel metal complexes with elements like copper, gold, and palladium. nih.govmdpi.com These studies investigate the structural motifs, bonding, and potential cytotoxic properties of the resulting complexes. nih.gov
In physical and theoretical chemistry, this compound is a model compound for studying the effects of thionation on molecular structure, stability, and intermolecular forces. Computational studies have explored its hydration, its incorporation into non-canonical nucleic acid structures like uracil (B121893) tetrads, and its behavior in DNA:RNA hybrid microhelixes. nih.gov Furthermore, its unique photochemical and electrochemical properties have been the subject of investigation. The ability of this compound to tautomerize into its dithiol form upon UV irradiation has been studied using matrix isolation spectroscopy, providing insights into its reactive intermediates. sigmaaldrich.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₄N₂S₂ | |
| Molecular Weight | 144.22 g/mol | sigmaaldrich.com |
| Appearance | Solid | |
| Melting Point | 279-281 °C (decomposes) | sigmaaldrich.com |
| CAS Number | 2001-93-6 | sigmaaldrich.com |
| IUPAC Name | 1H-pyrimidine-2,4-dithione | |
| Synonyms | 2,4-Dithiopyrimidine, 2,4(1H,3H)-Pyrimidinedithione | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrimidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173827 | |
| Record name | 2,4-Dithiopyrimidine | |
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Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2001-93-6 | |
| Record name | 2,4-Dithiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |
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| Record name | 2,4-Dithiopyrimidine | |
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| Record name | Dithiouracil | |
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| Record name | 2,4-Dithiopyrimidine | |
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| Record name | Dithiouracil | |
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Advanced Synthetic Methodologies for Dithiouracil and Its Derivatives
Contemporary Synthetic Routes for Dithiouracil (B10097) and Analogues
Modern synthetic approaches to this compound and its analogues are designed to be efficient and provide access to a diverse array of substituted compounds. These routes often involve controlled reaction environments to promote specific chemical transformations.
Reflux Synthesis Approaches
Reflux synthesis is a common and effective method for preparing this compound and its derivatives, facilitating reactions that require elevated temperatures for completion. For instance, the synthesis of 6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride can be achieved by refluxing 6-methyl-2-thiouracil with chlorosulfonic acid at 120 °C for several hours. mdpi.com Similarly, 2-alkylthiouracils can undergo nucleoside coupling reactions, where subsequent treatment with 80% acetic acid at reflux temperature yields (S)-1-(2',3'-dihydroxypropyl)-2-alkylthiouracil derivatives. nih.gov The condensation of aldehydes, methyl cyanoacetate, and thiourea (B124793) in ethanol (B145695) under reflux conditions for approximately one hour has also been reported to synthesize novel thiouracil derivatives with improved yields compared to longer reaction times. chemijournal.com
Multi-component Reactions for Novel Derivatives
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, contributing most of the atoms from the reactants to the final product. organic-chemistry.orgwikipedia.org These reactions are highly convergent and are invaluable for generating libraries of small-molecule compounds, particularly in structure-activity relationship studies. beilstein-journals.org For thiouracil derivatives, MCRs, including improved Biginelli reaction conditions, have been utilized to synthesize 2-hydroxy-dihydropyrimidine-5-carbonitrile and 2-sulfanyl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives. chemijournal.com The condensation of appropriate aldehydes with 6-amino-2-oxo(thioxo)pyrimidine-4-ones in ethanol, catalyzed by HCl at room temperature, yields 5,5′-bisdiaminopyrimidines, which can then undergo intramolecular cyclization under reflux with acetic acid/HCl to form dipyrimidopyridine derivatives. nih.gov
Derivatization Strategies for Enhanced Bioactivity
Derivatization of this compound and its analogues is a key strategy to enhance or modify their biological activities. This involves introducing various functional groups onto the core pyrimidine (B1678525) structure. For example, novel 6-aryl-5-cyano thiouracil derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer properties. nih.gov The electronic nature of substituents plays a significant role, with certain methoxy-substituted compounds showing enhanced activity against Gram-positive bacteria. nih.gov
The synthesis of 2-thiouracil-5-sulfonamide derivatives has also been explored, with many exhibiting significant antioxidant activity, particularly those incorporating pyridine (B92270) rings and amino groups. mdpi.com Furthermore, 5-substituted thiouracil derivatives have been prepared through chlorosulfonation, leading to 2-thiouracil-5-sulfonylchloride, which can then react with primary or secondary amines to form amides. researchgate.net The functionalization of uracil (B121893) (and by extension, thiouracil) cores with groups such as –NCHN(CH3)2, –CH3, –Cl, =S, –NH2, and –CH2–COOH has been shown to influence stability, solubility, and antibacterial activity, with small polar functional groups enhancing activity against Gram-negative bacteria. rsc.org
Synthesis of Metal Complexes of this compound
This compound and its derivatives exhibit a strong propensity to form complexes with various transition metals, a property that is often exploited to generate compounds with distinct chemical and biological characteristics.
This compound (2,4-dithiouracil) and 2-thiouracil (B1096) derivatives readily form complexes with a range of transition metals, including Au(III), Cu(II), Pd(II), Pt(II), Rh(II/III), and Ir(III). mdpi.compreprints.orgpreprints.orgencyclopedia.pub The coordination mode of the this compound ligand can vary, exhibiting monodentate binding through atoms like sulfur (e.g., in some Cu(I), Au(I), Pt(IV) complexes) or forming bidentate chelates. preprints.orgpreprints.org For instance, in complexes with rhodium or iridium, the chelating ligands form octahedral structures. mdpi.compreprints.orgpreprints.org In contrast, coordination with palladium and platinum typically leads to the formation of square planar complexes. mdpi.compreprints.orgpreprints.org In both cases, the ligand often utilizes the N(3) and C=S moieties for binding, with the ligand becoming anionic when coordinating with divalent metals. mdpi.compreprints.org
The complexation potential of 2,4-dithiouracil with Au(III) and Cu(II) has been demonstrated, leading to the synthesis of novel metal chelate complexes. mdpi.com Similarly, new Cu(II) and Pd(II) complexes with 6-methyl-2-thiouracil and 6-propyl-2-thiouracil have been successfully synthesized and characterized. encyclopedia.pubmdpi.com
The synthesis of this compound metal complexes typically involves controlled reaction conditions and specific stoichiometric ratios to ensure the formation of stable compounds. For Cu(II) and Au(III) complexes of 2,4-dithiouracil, a general procedure involves mixing aqueous solutions of the corresponding metal salts with the ligands dissolved in dimethyl sulfoxide (B87167) (DMSO) and aqueous sodium hydroxide (B78521) (NaOH). mdpi.com A common metal-to-ligand-to-base molar ratio employed is 1:4:2. mdpi.com Non-charged complexes often precipitate out and are subsequently purified by filtration, washing with water, and drying. mdpi.com
For other metal complexes, such as those with Rh(II), Ir(III), Pd(II), and Pt(II), similar synthetic strategies are utilized, often involving the reaction of metal salts with the thiouracil ligand in appropriate solvent systems. mdpi.compreprints.orgencyclopedia.pub The precise reaction conditions, including temperature, solvent, and pH, are crucial for influencing the coordination mode and the final structure of the metal complexes. mdpi.com
Optimization of Synthetic Parameters
Optimization of synthetic parameters is crucial for improving the efficiency, yield, and purity of this compound and its derivatives. This process involves refining reaction conditions, selecting appropriate solvents and reagents, and minimizing the number of synthetic steps gd3services.comub.edu.
Key aspects of optimization include:
Maximizing yields: Efforts are made to achieve the highest possible product yield from the starting materials gd3services.com.
Ensuring starting material availability and cost-effectiveness: Optimizing for readily available and affordable starting materials is important for scalability gd3services.com.
Eliminating or minimizing chromatography: Techniques that avoid or reduce the need for purification methods like silica (B1680970) gel chromatography can streamline the process gd3services.com.
Avoiding extreme conditions: Minimizing very low-temperature reactions and highly hazardous reagents or conditions enhances safety and practicality gd3services.com.
Advanced techniques such as continuous flow chemistry, microwave irradiation, ultrasound, photochemistry, and electrochemistry are increasingly being leveraged to optimize the synthesis of thiourea-containing compounds, including this compound derivatives. These methods can increase efficiency, improve safety, and reduce environmental impact nih.gov. For instance, microwave irradiation has been used for the rapid preparation of thioureas in solventless systems nih.gov.
Autonomous optimization systems, combining automated synthesis robots, analytical techniques, and Bayesian optimization, are emerging as powerful tools for systematically optimizing discrete reaction parameters. These systems can precisely tune parameters like ligand, base, and solvent to achieve targeted selectivity and enhance product yield chemspeed.com.
Challenges and Future Directions in this compound Synthesis
Despite advancements, challenges remain in the synthesis of this compound and its derivatives. The inherent inertness of the pyrimidine nucleus to certain electrophilic substitutions, due to the electron-withdrawing effects of the nitrogen atoms, can necessitate the use of activating groups or more forcing conditions mdpi.com. Achieving high selectivity for specific functionalization, especially in bifunctional substrates, can also be complex chemspeed.com.
Future directions in this compound synthesis are likely to focus on:
Sustainable methodologies: Increasing emphasis will be placed on developing greener synthetic routes that minimize waste, use environmentally benign solvents, and reduce energy consumption gd3services.comub.edunih.gov.
Automation and AI-driven optimization: The integration of automated synthesis platforms and artificial intelligence, including machine learning and Bayesian optimization, will become more prevalent to accelerate reaction development and discover novel synthetic pathways chemspeed.com.
Novel catalytic systems: Exploration of new catalysts, including organometallic and organocatalytic systems, will aim to enhance reaction efficiency, selectivity, and broaden the scope of transformations ub.edu.
Asymmetric synthesis: While less extensively explored for dithianes, the development of asymmetric synthetic approaches for this compound derivatives holds significant potential for creating enantiomerically pure compounds with specific biological activities beilstein-journals.org.
Flow chemistry and continuous manufacturing: Expanding the application of continuous flow chemistry can offer advantages in terms of safety, scalability, and process control for the production of this compound and its derivatives nih.gov.
Understanding and controlling tautomerism: Further research into the tautomeric forms of this compound and its derivatives, particularly in different media, will be crucial for precise synthesis and understanding their reactivity and biological interactions beilstein-journals.org.
Advanced Spectroscopic and Analytical Characterization Techniques for Dithiouracil
Nuclear Magnetic Resonance (NMR) Spectroscopy in Dithiouracil (B10097) Analysis
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds. For this compound, various NMR techniques are employed to confirm its molecular structure and to understand its behavior, particularly in solution and solid states, and in the context of its complexes fishersci.sethermofisher.comnih.govsigmaaldrich.comguidetopharmacology.org.
1H NMR Spectral Interpretation and Signal Assignment
The 1H NMR spectrum of 2,4-dithiouracil provides crucial information about the proton environments within the molecule. Typically, in a deuterated solvent like DMSO-d6, the spectrum reveals distinct signals that can be assigned to specific protons. For instance, two characteristic singlets are observed for the protons associated with the NH groups (H-1 and H-3) fishersci.se. Additionally, two doublets are typically assigned to the olefinic H-5 and H-6 protons of the pyrimidine (B1678525) ring fishersci.se. The absence of correlations in Heteronuclear Single Quantum Coherence (HSQC) spectra for the NH proton signals is a key indicator that these protons are not directly bonded to carbon atoms fishersci.seuni.lu.
A summary of typical 1H NMR spectral data for 2,4-dithiouracil is presented in Table 1.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| NH-1 | ~12.90 | Singlet |
| NH-3 | ~13.64 | Singlet |
| H-5 | ~6.50 | Doublet |
| H-6 | ~7.27 | Doublet |
Table 1: Typical 1H NMR Spectral Data for 2,4-Dithiouracil in DMSO-d6 fishersci.se
These assignments are further corroborated by homonuclear correlation spectroscopy (1H-1H COSY) experiments, which demonstrate a coupling correlation between the H-5 and H-6 signals, confirming their vicinal relationship within the molecular structure fishersci.se.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Elucidation
Two-dimensional (2D) NMR techniques are crucial for resolving ambiguities in 1D spectra and for establishing comprehensive connectivity information, leading to robust structural elucidation uni.lufishersci.cawikipedia.org.
1H-1H COSY (Correlation Spectroscopy) : This homonuclear 2D NMR experiment identifies protons that are spin-coupled to each other, typically through one to three bonds. For 2,4-dithiouracil, COSY spectra confirm the connectivity between the H-5 and H-6 protons, as evidenced by cross-peaks between their respective signals fishersci.sethermofisher.comuni.luwikipedia.org.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC is a heteronuclear 2D NMR technique that establishes direct one-bond correlations between protons and the carbons to which they are directly attached (1JCH couplings) fishersci.sethermofisher.comnih.govuni.luwikipedia.org. This experiment is particularly useful for assigning protonated carbons and confirming the absence of direct C-H bonds for exchangeable protons (e.g., NH protons) fishersci.seuni.lu.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Interpretation of Characteristic Vibrational Modes
The vibrational spectra of 2,4-dithiouracil exhibit characteristic absorption and scattering bands that correspond to specific molecular motions. DFT calculations are frequently employed to compute optimized molecular geometries, atomic charges (GAPT charges), and fundamental vibrational frequencies, which aid in the precise assignment of IR intensities and Raman activities.
Key characteristic vibrational modes observed in the spectra of 2,4-dithiouracil and related thiouracils include:
N-H stretching vibrations : These modes typically appear in the higher wavenumber region of the IR spectrum. For related thiouracil derivatives, N-H stretching vibrations are observed in the range of 3400-3500 cm-1.
C=S stretching vibrations : The presence of the thiocarbonyl (C=S) groups is a defining feature of this compound. These vibrations contribute significantly to the IR and Raman spectra, with their exact positions influenced by the molecular environment and tautomeric forms.
Ring breathing and Kekule stretching modes : These are characteristic skeletal vibrations of the pyrimidine ring. For 2-thiouracil (B1096), the ring breathing mode is observed at a lower magnitude compared to uracil (B121893), attributed to the heavier sulfur atom replacing oxygen. A very strong Raman line at 718 cm-1, corresponding to a strong IR band at 714 cm-1, has been assigned to the ring breathing mode in 2-thiouracil.
C=C and C-N stretching vibrations : These modes are associated with the double and single bonds within the pyrimidine ring. C=C stretching vibrations in aromatic systems typically fall within the 1620-1320 cm-1 range.
NH out-of-plane bending modes : These modes provide information about the out-of-plane motions of the N-H bonds and can be indicative of hydrogen bonding interactions. For example, in 2-thiouracil, the N1H and N3H out-of-plane bending modes have been assigned to 758 cm-1 and 893 cm-1, respectively.
Changes in the ionization state of this compound, such as the formation of cationic or anionic species, can lead to notable shifts in vibrational frequencies and changes in band intensities due to alterations in bond lengths and atomic charges. For instance, the IR and Raman band corresponding to the out-of-phase coupled NH stretching mode is reported to be strongest in the DTU+ ion compared to its neutral or anionic forms.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry (MS) is a highly sensitive analytical technique employed to determine the molecular weight, elemental composition, and structural information of this compound and its related compounds. This compound has a computed molecular weight of 144.2 g/mol and a monoisotopic mass of 143.98159048 Da.
Applications of MS in this compound research include:
Molecular Weight and Formula Confirmation : MS provides precise mass-to-charge (m/z) ratios of the intact molecule and its fragments, directly confirming the molecular formula of this compound (C4H4N2S2). Predicted collision cross-section values for various adducts, such as [M+H]+, [M+Na]+, and [M-H]-, are also available, aiding in the identification of this compound in complex matrices.
Tautomerism Studies : MS, particularly Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS), has been utilized to investigate the gas-phase proton affinities of thiouracils, including 2,4-dithiouracil, and to assess the relative stabilities of their various tautomeric forms. This provides crucial insights into the different structural isomers that can exist in the gas phase.
Fragmentation Pathway Analysis : MS can be used to study the dissociative photochemistry of thiouracil derivatives, such as 2-thiouracil, by analyzing the fragmentation patterns of their deprotonated and protonated forms generated via electrospray ionization. This helps in understanding how these molecules break apart under specific energy inputs.
Complexation Studies : MS is applied to characterize the formation of metal complexes with this compound, by identifying the m/z ratios of the resulting complexes and their fragmentation patterns, which can provide information about the coordination sites sigmaaldrich.com.
Quantitative Analysis : Highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the quantitative determination of thiouracil compounds, including naturally occurring thiouracil, at very low concentrations in biological samples like milk. This demonstrates the utility of MS for trace analysis and regulatory compliance.
Biomolecular Interaction Studies : While primarily using 4-thiouridine, techniques like thiouracil cross-linking mass spectrometry (TUX-MS) exemplify the broader application of thiouracil-related compounds in MS-based biological research. TUX-MS employs thiouracil derivatives as photo-cross-linkers to identify proteins that interact with RNA, with subsequent identification of these proteins by mass spectrometry.
Theoretical and Computational Chemistry in Dithiouracil Research
Quantum Chemical Calculations for Dithiouracil (B10097) Tautomers
Quantum chemical calculations are instrumental in elucidating the various tautomeric forms of this compound and their relative stabilities, offering a detailed picture of its structural preferences.
Quantum chemical calculations have been employed to investigate the tautomeric landscape of 2,4-dithiouracil, revealing the energetic preferences among its various forms. Six tautomers of 2,4-dithiouracil were specifically examined using these computational methods. wikipedia.org The dithion tautomer was identified as having the lowest energy, indicating its highest stability among the investigated forms. wikipedia.org The energy difference between the most stable dithion tautomer and the second most stable tautomer, dithiol 2, was determined to be 28 kJ mol⁻¹. wikipedia.org This suggests a significant energetic preference for the dithion form. The substitution of oxygen atoms with sulfur in uracil (B121893) can substantially increase the probability of spontaneous mutations, by a factor of 10³. wikipedia.org Quantum chemical methods, particularly Density Functional Theory (DFT), are recognized for their effectiveness in studying the molecular and electronic properties of nucleoside bases, including pyrimidines, offering good vibrational frequencies and requiring relatively low computational resources. fishersci.ca
Table 1: Relative Energetic Stability of 2,4-Dithiouracil Tautomers
| Tautomer | Relative Energy (kJ mol⁻¹) |
| Dithion | 0 (Lowest Energy) |
| Dithiol 2 | 28 |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method for exploring the electronic structure and various properties of this compound, providing insights into its reactivity and interactions.
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT in understanding the electronic properties of chemical compounds. The energies of HOMO and LUMO are often determined using time-dependent DFT (TD-DFT) approaches. guidetopharmacology.org This analysis is crucial for understanding charge transfer within a molecule. nih.gov The eigenvalues and energy gaps between the HOMO and LUMO orbitals are indicative of a molecule's biological activity. nih.gov A smaller energy gap between the HOMO and LUMO can suggest that a molecule is more polarizable, possesses higher chemical reactivity, and exhibits lower kinetic stability. nih.gov In this context, the HOMO generally functions as an electron donor, while the LUMO acts as an electron acceptor. fishersci.se The energy gap between these two frontier orbitals, known as the HOMO-LUMO gap, is a direct measure of the molecule's chemical stability. fishersci.se While these principles apply broadly to thiouracils, specific HOMO-LUMO energy values for 2,4-dithiouracil were not detailed in the provided research findings.
DFT, often in conjunction with other quantum chemistry methods, is employed to predict the photophysical properties and deactivation pathways of sulfur-substituted nucleobases, including this compound. Understanding these mechanisms is vital for applications such as chemotherapeutic development. wikipedia.org Time-Resolved Photoelectron Spectroscopy (TRPES) has been utilized to investigate the impact of double thionation on the photodynamics of 2,4-dithiouracil. wikipedia.org
Studies on related thionucleobases, such as 2-thiouracil (B1096) and 4-thiouracil (B160184), provide insights into the general photophysical behavior of this class of compounds. Quantum-chemistry studies, utilizing methodologies like complete-active-space second-order perturbation theory (CASPT2//CASSCF), time-dependent density functional theory (TDDFT), and spin-flip TDDFT (SF-TDDFT), are used to determine the most favorable deactivation paths of UV-vis photoexcited thiouracils. chemicalbook.comnih.govwikipedia.org For instance, after excitation to the S2 state, 2-thiouracil rapidly relaxes to the S1 state, followed by intersystem crossing (ISC) to the T2 and T1 triplet states with a time constant of 400 fs and a triplet yield exceeding 80%. sigmaaldrich.comwikipedia.org Both indirect (S1 → T2 → T1) and direct (S1 → T1) pathways contribute to this intersystem crossing, with the indirect route being predominant. sigmaaldrich.comwikipedia.org The replacement of oxygen with sulfur atoms in nucleobases, characteristic of thionucleobases like this compound, significantly enhances intersystem crossing yields due to the heavy-atom effect of sulfur. chemicalbook.comwikipedia.orgwikipedia.org This leads to a high quantum yield for triplet state population, which is crucial for generating reactive singlet oxygen, a key component in photodynamic therapy. chemicalbook.comwikipedia.orgwikipedia.org
DFT studies are essential for understanding how solvent environments, particularly water, influence the structure and properties of this compound. The molecular structure of 2,4-dithiouracil has been analyzed under the influence of its first and second hydration shells using the B3LYP DFT method. reddit.comuni.lu These investigations often compare the hydration effects on this compound with those on uracil. reddit.comuni.lu A subtle difference in the distribution of water molecules around these compounds has been observed. reddit.comuni.lu
Upon hydration, specific trends in bond lengths and atomic charges within the this compound molecule are established. reddit.comuni.lu The uracil ring, without sulfur substitution, appears to be more easily deformed and adaptable to varying environments compared to its thio-substituted counterparts. reddit.comuni.lu The replacement of an oxygen atom by a sulfur atom in the uracil ring results in a notable change in bond length at the substitution site; for instance, a C=S bond is approximately 1.65 Å, while a C=O bond is about 1.23 Å. reddit.com This leads to a slight shortening of adjacent bond lengths and a reduction in the related ipso angle. reddit.com Furthermore, the negative charge on sulfur atoms is approximately three times lower than that on oxygen atoms. reddit.com Sulfur substitution also leads to an increase in the negative charge on neighboring nitrogen atoms and a slight increase in the positive charge on bonded hydrogen atoms (e.g., H7 and H9). reddit.com Solvation significantly alters the values of reactivity descriptors, reflecting the interactions between the solvent and the this compound molecule. sigmaaldrich.com Water, in particular, exerts a noticeable effect on reactivity, as evidenced by changes in Dual descriptor and Fukui function values. sigmaaldrich.com The hydration energy is a critical parameter that determines the stability of various molecular conformations in aqueous solutions. sigmaaldrich.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer dynamic insights into the behavior of this compound and related compounds, particularly concerning their dissociation and interactions. Ab initio molecular dynamics (AIMD) simulations are capable of describing dissociation dynamics that result from ionization and electron attachment processes. uni.lu This technique is specifically applied to study the dynamic variations occurring during dissociative electron attachment (DEA). uni.lu
For instance, the dissociative attachment of low-energy electrons to 2-thiouracil in the gas phase has been investigated using the Born-Oppenheimer molecular dynamics (BOMD) model in combination with DFT. uni.lu These simulations revealed a significant dehydrogenation phenomenon in 2-thiouracil and its tautomers during DEA processes, involving the breakage of N-H and C-H bonds at specific locations. uni.lu BOMD simulations are valuable not only for dynamically reproducing these processes but also for providing detailed mechanistic insights into dehydrogenation and dissociation pathways of thiouracil molecules in DEA. uni.lu Non-adiabatic dynamics simulations have also been performed for 2-thiouracil in the gas phase. fishersci.ca More recently, molecular dynamics simulations at the semiempirical OM2 level have been used to study the fragmentation dynamics of cations of 2-thiouracil and 4-thiouracil, revealing that the major fragments produced differ between the two isomers (69 amu for 2-thiouracil and 85 amu for 4-thiouracil). nih.gov While not specific to this compound, the development of force field parameters for 2-thiouracil and 4-thiouracil, which complement the CHARMM27 all-atom empirical force field, enables molecular modeling and MD simulations of RNA containing these modified bases, highlighting the broader application of MD in understanding thio-substituted nucleobases. youtube.com Molecular dynamic simulations generally provide a clearer understanding of ligand-protein binding interactions.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target, forming a stable complex. This method helps in understanding the binding modes and affinities of compounds like this compound with various biological macromolecules.
Ligand-Protein Binding Interactions
Molecular docking calculations have been performed for 2,4-dithiouracil with various targeted proteins, providing insights into its potential interactions nih.govresearchgate.netnih.govdntb.gov.ua. Studies involving thiouracil derivatives, which are structurally related to this compound, have investigated their binding to specific protein targets. For instance, novel 2-thiouracil sulfonamide derivatives have undergone molecular docking studies to explore their interactions with the active site of c-kit protein tyrosine kinase (PTK), revealing proper fitting within the active site with fitness scores ranging from 65.13±0.17 to 69.55±0.39 KJ/mol pharmacophorejournal.com.
Furthermore, molecular docking has been utilized to examine the binding of thiouracil derivatives with SecA, an essential bacterial protein, to understand their antibacterial activity tandfonline.com. In these studies, compounds were shown to successfully bind to SecA in selected active regions, forming hydrogen bonds with residues such as GLN200, TRY-186, and ASN-664 tandfonline.com. Computational studies focusing on thiouracil-based drugs have also used molecular docking to investigate their interactions with topoisomerase proteins, providing critical information about binding sites and binding energies nih.govmdpi.com.
Binding Site Analysis and Deactivation Constant Prediction
Molecular docking studies provide detailed insights into the specific binding sites of ligands within target proteins. For thiouracil-based drugs, molecular docking with topoisomerase protein has been instrumental in identifying precise binding sites, computing binding energies, and predicting deactivation constants for the inhibition pocket nih.govmdpi.com. This predictive capability is crucial for understanding the mechanism of action and for optimizing the inhibitory potential of this compound derivatives.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models correlating the chemical properties of molecules (physicochemical, structural, and conformational) with their biological activities. This approach is fundamental in predicting the biological activities of new compounds and understanding the structural determinants of drug action nih.govchalcogen.ro.
Correlation of Molecular Descriptors with Biological Activity
QSAR studies on thiouracil derivatives have identified key molecular descriptors that correlate with various biological activities:
Central Nervous System (CNS) Depressant (Locomotor) Activity : For 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives, significant determinants for CNS depressant activity include van der Waals surface area (vdWSurfaceArea), dipole moment, and the Y-component of the dipole moment (YcompDipole) chalcogen.romitwpu.edu.inddtjournal.com. A QSAR model for these compounds showed a correlation coefficient (r²) of 0.9014 and a cross-validated squared correlation coefficient (q²) of 0.8120, with an external predictive ability (pred_r²) of 0.6692 chalcogen.romitwpu.edu.in. Three-dimensional QSAR (3D QSAR) investigations further indicated that both electrostatic and steric interaction energies contribute significantly to the locomotor activity, with specific electrostatic and steric field descriptors being important ddtjournal.com.
Antibacterial Activity : A QSAR study on 5-cyano thiouracil derivatives revealed that lipophilicity, electrophilicity index, and dipole moment are major descriptors influencing their antibacterial activity against SecA sciepub.comsciepub.comresearchgate.net.
Anticancer Activity : For thiouracil-based drugs with anticancer activity against human-DNA topoisomerase II, QSAR models have correlated anticancer activity with computed physicochemical and quantum chemical global reactivity descriptors nih.gov. These models demonstrated a good correlation between observed and predicted activities nih.gov.
Hepatitis C Viral NS5B RdRp Inhibition : A 3D-QSAR study on 5-cyano-6-aryl-2-thiouracil derivatives as inhibitors of HCV NS5B RdRp indicated that specific structural modifications enhance inhibition. These include electronegative and slightly less bulky substitution at the sulfur atom, a bulky group on the carbonyl oxygen, reduction in the electronegativity of the cyano group, and the introduction of a bulkier group at the C-6 position of the 5-cyano-6-aryl-2-thiouracil scaffold derpharmachemica.com.
The following table summarizes some key molecular descriptors and their correlations with biological activities of thiouracil derivatives:
| Biological Activity | Key Molecular Descriptors | QSAR Model Performance (Example) | Citation |
| CNS Depressant (Locomotor) | vdWSurfaceArea, Dipole Moment, YcompDipole, Electrostatic & Steric Interaction Energies | r² = 0.9014, q² = 0.8120, pred_r² = 0.6692 | chalcogen.romitwpu.edu.inddtjournal.com |
| Antibacterial (SecA Inhibition) | Lipophilicity, Electrophilicity Index, Dipole Moment | Not specified in detail | sciepub.comsciepub.comresearchgate.net |
| Anticancer (Topoisomerase II) | Physicochemical & Quantum Chemical Global Reactivity Descriptors | Good correlation between observed and predicted activity | nih.gov |
| HCV NS5B RdRp Inhibition | Electronegativity/bulkiness at S, bulkiness at carbonyl O, electronegativity of cyano group, bulkiness at C-6 | Not specified in detail | derpharmachemica.com |
Pharmacophore Model Generation
Pharmacophore models identify the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response mdpi.comarxiv.org. These models can be generated using either structure-based approaches (from ligand-target complexes) or ligand-based approaches (from known active molecules) mdpi.com.
For thiouracil derivatives, pharmacophore models have been generated to identify features crucial for their anti-Candida albicans activity. A successful pharmacophore model for these agents included six chemical features: four hydrophobic regions and two hydrogen bond acceptors researchgate.net. These models provide a 3D representation of the necessary chemical features, guiding the design of new compounds with improved biological activity mdpi.comarxiv.orgresearchgate.netdergipark.org.tr.
Computational Approaches for Drug Design and Discovery
Computational approaches, collectively known as Computer-Aided Drug Design (CADD), are integral to modern drug discovery, significantly expediting the process and reducing associated costs and labor taylorandfrancis.comsysrevpharm.orgresearchgate.net. CADD methods are broadly categorized into Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) taylorandfrancis.com.
In the context of this compound research, these computational methods are employed for various stages of drug development. SBDD leverages the three-dimensional structure of target proteins to design high-affinity inhibitors, often through virtual screening of large compound libraries or de novo design of novel ligands taylorandfrancis.comsysrevpharm.org. LBDD, on the other hand, utilizes information from known active ligands to infer features important for activity, as seen in QSAR and pharmacophore modeling mdpi.comtaylorandfrancis.com.
The increasing availability of computational power and advancements in artificial intelligence (AI), including machine learning and deep learning, have further enhanced the capabilities of in silico drug design. These advanced models are applied to predict pharmacological activities, conduct ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and forecast molecular properties, thereby accelerating the identification and optimization of potential drug candidates, including those based on the this compound scaffold taylorandfrancis.com.
Pharmacological Investigations of Dithiouracil and Its Derivatives
Anticancer and Cytotoxic Activities
Thiouracil and its derivatives have been reported to exhibit notable anticancer and cytotoxic activities against various human cancer cell lines fishersci.cametabolomicsworkbench.orgkci.go.krnih.govscilit.com. Investigations into these compounds aim to identify novel agents that can effectively inhibit cancer cell proliferation and induce cell death. For instance, 2,4-dithiouracil and its metal complexes, specifically with gold(III) and copper(II) ions, have demonstrated enhanced cytotoxicity against human cervical carcinoma (HeLa) cells compared to the ligand alone nih.gov. Similarly, copper complexes of 5-carbethoxy-2-thiouracil (B1220596) have also shown significant cytotoxicity against human pulmonary carcinoma (A549) and HeLa cell lines nih.gov.
Mechanism of Action in Cancer Cells
The anticancer and cytotoxic effects of dithiouracil (B10097) and its derivatives are mediated through several distinct molecular mechanisms within cancer cells.
One crucial mechanism involves the induction of cell cycle arrest, which halts the uncontrolled proliferation characteristic of cancer cells. A novel thiouracil-fused heterocyclic compound, identified as a diarylthiourea derivative, has been shown to inhibit the proliferation of MCF-7 breast cancer cells by inducing S cell cycle arrest fluoroprobe.com. Furthermore, 2-thiouracil-5-sulfonamide derivatives have been designed to interfere with the G1 and S phases of the cell cycle, thereby inhibiting cancer cell growth fishersci.com. Another thiouracil derivative has demonstrated the potential to arrest the HCT116 colorectal cancer cell cycle at the G0-G1 phase scilit.com.
Apoptosis, or programmed cell death, is a vital process for eliminating abnormal cells, and its induction is a key strategy in cancer therapy. Thiouracil derivatives have been found to induce apoptosis in cancer cells. The diarylthiourea compound, a thiouracil-fused heterocyclic compound, was observed to induce apoptosis in MCF-7 cells via an intrinsic apoptotic pathway, accompanied by the activation of caspase-3 fluoroprobe.com. In another study, a thiouracil derivative significantly increased the levels of caspase-3 and caspase-8 in HCT116 cells, indicating the activation of apoptotic pathways scilit.com. Generally, apoptosis pathways converge to activate a series of cysteine aspartyl-specific proteases known as caspases (e.g., caspase-3, -6, -7, -8, -9), which are critical for dismantling the cell.
Enzyme inhibition represents a significant mode of action for this compound derivatives.
CDK2A Inhibition : Certain 2-thiouracil-5-sulfonamide derivatives have demonstrated promising inhibitory activity against Cyclin-Dependent Kinase 2A (CDK2A) metabolomicsworkbench.orgfishersci.com. CDK2A plays a crucial role in regulating cell cycle progression, and its deregulation contributes to uncontrolled cell proliferation in cancer fishersci.com.
Histone Deacetylase (HDAC) Inhibition : Novel uracil (B121893) and thiouracil derivatives have been synthesized and evaluated as Histone Deacetylase (HDAC) inhibitors scilit.com. One such thiouracil derivative (Compound 5m) exhibited potent HDAC1 inhibitory activity with an IC50 of 0.05 µg/mL and superior HDAC4 inhibitory activity with an IC50 of 2.83 µg/mL, compared to trichostatin A (IC50 values of 0.0349 µg/mL for HDAC1 and 3.349 µg/mL for HDAC4, respectively) scilit.com.
Table 1: Enzyme Inhibition by a Thiouracil Derivative (Compound 5m)
| Enzyme | Compound 5m IC50 (µg/mL) | Reference Compound (Trichostatin A) IC50 (µg/mL) | Source |
| HDAC1 | 0.05 | 0.0349 | scilit.com |
| HDAC4 | 2.83 | 3.349 | scilit.com |
Thymidylate Synthase Inhibition : Thiouracil derivatives have been designed and synthesized as potent inhibitors of thymidylate synthase (TS) nih.gov. Thymidylate synthase is a key enzyme in DNA synthesis, making it an important target for anticancer agents nih.gov. The well-known antineoplastic agent 5-fluorouracil (B62378) (5-FU) primarily exerts its effect by inhibiting thymidylate synthase and subsequent DNA synthesis nih.gov.
Inhibition of DNA synthesis is a fundamental mechanism by which thiouracil derivatives exert their anticancer activity. Modifications to the thiouracil moiety have led to the development of compounds that inhibit DNA synthesis, thereby preventing cancer cell replication fishersci.ca. Thiouracil-based drugs have also been investigated for their ability to target human DNA topoisomerase II, an enzyme critical for DNA replication and repair, highlighting another pathway for inhibiting DNA synthesis kci.go.kr.
In Vitro Cytotoxicity Studies on Human Cancer Cell Lines (e.g., MCF-7, HepG2, HT-29, A-2780, HCT-116, HeLa)
Various thiouracil derivatives have been extensively studied for their cytotoxic effects on a panel of human cancer cell lines. These in vitro studies provide crucial insights into their potential as anticancer agents.
MCF-7 (Breast Cancer) : Thiouracil-fused heterocyclic compounds have been shown to inhibit the proliferation of MCF-7 cells fluoroprobe.com. Additionally, 2-thiouracil-5-sulfonamide derivatives and certain thiouracil-based dihydroindeno pyrido pyrimidines have exhibited potent growth inhibitory activity against MCF-7 cells metabolomicsworkbench.orgkci.go.krfishersci.com. Thiouracil derivatives designed as HDAC inhibitors also demonstrated activity against MCF-7 scilit.com.
HepG2 (Liver Cancer) : Several thiouracil derivatives, including 2-thiouracil-5-sulfonamide derivatives, thiouracil-based dihydroindeno pyrido pyrimidines, and thiouracil derivatives acting as HDAC inhibitors, have shown cytotoxicity against HepG2 cells metabolomicsworkbench.orgkci.go.krscilit.comfishersci.com. Some newly synthesized 2-thiouracil (B1096) sulfonamide derivatives were more effective against liver carcinoma cells than 5-FU fishersci.ca.
HT-29 (Colon Cancer) : 2-thiouracil-5-sulfonamide derivatives have shown potent growth inhibitory activity against HT-29 colon cancer cells metabolomicsworkbench.orgfishersci.com.
A-2780 (Ovarian Cancer) : Studies have indicated that 2-thiouracil-5-sulfonamide derivatives possess fair cytotoxic activity against the A-2780 ovarian cancer cell line metabolomicsworkbench.orgfishersci.com.
HCT-116 (Colorectal Cancer) : Thiouracil-based dihydroindeno pyrido pyrimidines, specifically the 9H derivative, demonstrated high cytotoxicity against the HCT colorectal cancer cell line with an IC50 of 0.06 µM. Thiouracil derivatives designed as HDAC inhibitors also showed activity against HCT116 cells scilit.com. Additionally, 6-aryl-5-cyano thiouracil derivatives exhibited high anti-proliferative activity against HCT-116 nih.gov.
HeLa (Cervical Cancer) : this compound and its metal complexes, particularly the Au(III) complex, have shown significant cytotoxicity against HeLa cells, with higher efficacy compared to the ligand alone nih.gov. Thiouracil-based dihydroindeno pyrido pyrimidines, such as the 9H derivative, also exhibited high cytotoxicity against HeLa cells, with an IC50 as low as 0.19 µM kci.go.kr. Copper complexes of 5-carbethoxy-2-thiouracil were also found to be extremely cytotoxic to HeLa cells nih.gov.
Table 2: Representative In Vitro Cytotoxicity Data of Thiouracil Derivatives
| Compound / Derivative | Cell Line | IC50 (µM) / Activity Description | Source |
| 9H derivative (thiouracil-based camptothecin (B557342) analogue) | HCT (colorectal cancer) | 0.06 µM | |
| 9H derivative (thiouracil-based camptothecin analogue) | HeLa (cervical cancer) | 0.19 µM | |
| Compound 6e (2-thiouracil-5-sulfonamide derivative) | MCF-7 (breast cancer) | Most active inhibitory activity | fishersci.com |
| Compound 6e (2-thiouracil-5-sulfonamide derivative) | HT-29 (colon cancer) | Most active inhibitory activity | fishersci.com |
| Compound 6e (2-thiouracil-5-sulfonamide derivative) | A-2780 (ovarian cancer) | Most active inhibitory activity | fishersci.com |
| Compound 6e (2-thiouracil-5-sulfonamide derivative) | HepG2 (liver cancer) | Most active inhibitory activity | fishersci.com |
| 2,4-Dithiouracil Au(III) complex | HeLa (cervical carcinoma) | Stronger cytotoxic agent than ligand | nih.gov |
| 2,4-Dithiouracil Cu(II) complex | HeLa (cervical carcinoma) | Lower CD50 than ligand (enhanced activity) | nih.gov |
| 6-Propyl-2-thiouracil Pd(II) complex | HeLa (cervical carcinoma) | Most potent compound preventing proliferation | nih.gov |
Selectivity against Normal Human Cells
Studies on this compound and its derivatives often assess their cytotoxicity against both cancer and normal cells to determine their selectivity. For instance, metal complexes incorporating thiouracil derivatives, including 2,4-dithiouracil and 6-propyl-2-thiouracil, have been evaluated for their cytotoxic effects on human cervical carcinoma cells (HeLa) and normal kidney cells from the African green monkey. preprints.org Results indicate that while the incorporation of certain metal ions like Cu(II) and Au(III) can enhance the cytotoxic effects of these compounds, many tested complexes exhibit a stronger inhibitory effect on cancer cell proliferation compared to normal cells. preprints.org For example, a gold(III) complex of 6-propyl-2-thiouracil demonstrated a lower CD50 value against tumor cell lines, suggesting a degree of selectivity. preprints.org
Similarly, novel 2-thiouracil-5-sulfonamide derivatives designed as potential anticancer agents were tested for cytotoxicity against various human cancer cell lines (A-2780, HT-29, MCF-7, HepG2) and a normal human lung cell line (WI38). researchgate.netnih.govnih.govaphrc.org Several compounds, such as 6b, 6e, and 6g, showed promising anticancer activity and were found to be safe when tested on WI38 normal cells, exhibiting high selectivity indices for cancer cells. researchgate.netnih.govnih.gov Compound 6e, in particular, demonstrated significant selectivity towards MCF-7 and HT-29 cells. nih.gov
Furthermore, cyclometalated gold(III) complexes containing 2-thiouracil (2-TU) as a thiolate ligand have been synthesized and evaluated for their antiproliferative effects. csic.es Some of these complexes, including [Au(tpy)Cl(2-TU)], were found to be more cytotoxic than cisplatin (B142131) against Caco-2 cells, with no evidence of cytotoxic effects observed on normal cells, except for [Au(bzp)Cl(2-TU)]. csic.es Ruthenium(II) complexes containing 2-thiouracil derivatives have also shown potent and selective cytotoxic effects on cancer cells, with minor or reversible alterations observed in normal tissues of treated mice, indicating low damage. researchgate.net
Antimicrobial Properties (Antibacterial, Antifungal, Antiprotozoal)
Thiouracil derivatives, including this compound, have been investigated for their broad-spectrum antimicrobial activities, encompassing antibacterial, antifungal, and antiprotozoal effects. ontosight.airesearchgate.net Research indicates that the addition of metal ions to thiouracil derivatives can significantly improve their antimicrobial efficacy. mdpi.com
For instance, the antimicrobial activity of 2,4-dithiouracil and its complexes with Cu(II) and Au(III) has been studied against various Gram-positive and Gram-negative bacteria, as well as yeasts. mdpi.compreprints.org While the Cu(II) complex showed slight improvement against some microorganisms, the Au(III) complex of 2,4-dithiouracil demonstrated a stronger antimicrobial effect against most tested microorganisms, with the most significant increases observed against Staphylococcus aureus, Enterococcus faecalis, and Klebsiella pneumoniae. mdpi.compreprints.org
Similarly, metal complexes of 6-methyl-2-thiouracil and 6-propyl-2-thiouracil have been assessed. mdpi.com The Cu(II) complex with 6-methyl-2-thiouracil and the Pd(II) complex with 6-propyl-2-thiouracil exhibited the highest activity against a range of test microorganisms. mdpi.com
Activity against Specific Pathogens (e.g., Bacillus subtilis, Escherichia coli, Candida albicans, Staphylococcus aureus, Pseudomonas aeruginosa)
Detailed research findings highlight the activity of this compound and its derivatives against specific bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of 2,4-Dithiouracil and its Metal Complexes (Inhibition Zone Diameter in mm) mdpi.compreprints.org
| Microorganism | 2,4-Dithiouracil (Ligand) | 2,4-Dithiouracil-Cu(II) Complex | 2,4-Dithiouracil-Au(III) Complex |
| Staphylococcus aureus ATCC 25923 | Moderate | Improved | Stronger |
| Escherichia coli ATCC 8739 | Moderate | Improved | No change |
| Pseudomonas aeruginosa ATCC 9027 | Moderate | More resistant | Stronger |
| Bacillus subtilis ATCC 6633 | Moderate | No significant difference | Stronger |
| Candida albicans ATCC 10231 | Moderate | No significant difference | Stronger |
| Enterococcus faecalis ATCC 19433 | Moderate | No significant difference | Stronger |
| Klebsiella pneumoniae ATCC 13883 | Moderate | No significant difference | Stronger |
| Salmonella enterica ATCC 13076 | Moderate | Improved | Stronger |
| Listeria monocytogenes ATCC 8787 | Moderate | No significant difference | Stronger |
| Bacillus cereus ATCC 11778 | Moderate | No significant difference | Stronger |
| Saccharomyces cerevisiae | Moderate | More resistant | Stronger |
Note: "Moderate" indicates activity, "Improved" indicates enhanced activity compared to the ligand, "Stronger" indicates significant enhancement, "No change" indicates similar activity, and "More resistant" indicates reduced activity.
In another study, 6-methyl-2-thiouracil alone showed a smaller antimicrobial spectrum, lacking activity against S. aureus, E. coli, S. enterica, and S. cerevisiae. mdpi.com However, the addition of Cu(II) improved its activity against most tested microorganisms, with some instances of single cell colonies in inhibition zones against E. coli, P. vulgaris, and K. pneumoniae, suggesting varying levels of resistance. mdpi.com The Pd(II) complex of 6-methyl-2-thiouracil did not inhibit the growth of S. aureus, E. faecalis, and S. cerevisiae. mdpi.com
For 6-propyl-2-thiouracil, it demonstrated higher antimicrobial activity against P. vulgaris and both yeast strains compared to its Cu(II) and Pd(II) complexes. mdpi.com The Cu(II) complex inhibited the growth of all tested microorganisms to varying degrees, with the best results against E. faecalis, S. enterica, and P. aeruginosa. mdpi.com
Antiviral Activity
Thiouracil derivatives have demonstrated potential as antiviral agents. ontosight.airesearchgate.netnih.govsysrevpharm.org Some thiouracil derivatives have been investigated for their ability to inhibit viral replication. ontosight.ai For example, certain 2-thiouracil-5-sulfonamide derivatives have shown variable degrees of antiviral activity, with some compounds exhibiting high percentages of viral reduction. researchgate.net Specific 1,3-disubstituted uracil derivatives, including 1-cyanomethyl-3-(3,5-dimethylbenzyl)-4-thiouracil, have shown powerful inhibition against HIV-1. nih.gov Additionally, other thiouracil glycosides have been synthesized and tested for antiviral activity against hepatitis B virus, showing moderate to high activity. nih.gov Novel synthetic pyrimidine (B1678525) compounds derived from 2-thiouracil have also been evaluated for their antiviral activities, with some exhibiting potent effects comparable to or even higher than acyclovir. sysrevpharm.org
Antioxidant Activity and 15-LOX Inhibition
Novel 2-thiouracil-5-sulfonamide derivatives have been designed and synthesized with a focus on their antioxidant properties and their ability to inhibit 15-lipoxygenase (15-LOX). research-nexus.netmdpi.comscispace.comnih.govnih.gov Oxidative stress is linked to various serious diseases, making the discovery of new antioxidant agents crucial. research-nexus.netnih.gov
Several compounds from this series, including 5c, 6d, 7d, 9b, 9c, and 9d, have exhibited remarkable radical scavenging activity across multiple assays, outperforming ascorbic acid, a known antioxidant. research-nexus.netmdpi.comnih.govnih.gov These compounds were also tested for their effectiveness in inhibiting 15-LOX, an enzyme associated with inflammatory processes. research-nexus.netmdpi.comnih.gov The findings indicated that these compounds demonstrated significant inhibitory effects on 15-LOX, with quercetin (B1663063) serving as a comparative standard. research-nexus.netmdpi.comnih.gov Molecular docking studies for compound 9b revealed its effective binding at the active site of human 15-LOX, suggesting that this interaction contributes to its potent antioxidant activity. research-nexus.netnih.gov Halogenated derivatives within this group also showed significant 15-LOX inhibition activity, possibly due to better fitting into the enzyme's catalytic pocket. mdpi.com
Enzyme Inhibition Studies Beyond Anticancer Activity
Beyond their anticancer properties, thiouracil derivatives have been explored for their ability to inhibit various enzymes. sigmaaldrich.comuni.lu
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
A series of thiouracil derivatives have been designed, synthesized, and screened for their in vitro inhibition of dipeptidyl peptidase IV (DPP-IV). nih.govdntb.gov.ua DPP-IV inhibitors are a class of oral antidiabetic drugs used for the treatment of type 2 diabetes mellitus. nih.govformularynavigator.com
Structure-activity relationship (SAR) studies have highlighted the influence of chemical modifications on the thiouracil scaffold regarding DPP-IV inhibition. nih.gov Compounds such as 8 (IC50 = 0.32 μM), 9 (IC50 = 0.29 μM), and 12 (IC50 = 0.25 μM) demonstrated excellent DPP-IV inhibitory activity. nih.gov These potent inhibitors featured a heterocyclic substituted piperazine (B1678402) with an acetamide (B32628) linker. nih.gov In vivo studies showed that a single dose of compounds 8, 9, and 12 significantly reduced glucose excursion during an oral glucose tolerance test in streptozotocin-induced diabetic rat models. nih.gov This indicates the potential of substituted thiouracil derivatives as good-to-moderate inhibitors of the DPP-IV enzyme. nih.gov
Table 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibition by Thiouracil Derivatives nih.gov
| Compound | IC50 (µM) | Structural Feature (Partial) |
| 8 | 0.32 | Heterocyclic substituted piperazine with acetamide linker |
| 9 | 0.29 | Heterocyclic substituted piperazine with acetamide linker |
| 12 | 0.25 | Heterocyclic substituted piperazine with acetamide linker |
Note: Lower IC50 values indicate stronger inhibitory activity.
Thyroid Peroxidase (TPO) and Thyroid Hormone Receptor (TSHR) Interactions
Thio-substituted uracil compounds, including 2-thiouracil (TU) and 6-propyl-2-thiouracil (PTU), are recognized for their antithyroid properties, primarily through their inhibitory effects on thyroid peroxidase (TPO). TPO is a crucial enzyme in thyroid hormone synthesis, catalyzing the iodination of tyrosine residues in thyroglobulin and the coupling of iodotyrosyls to produce thyroid hormones. metabolomicsworkbench.org
Studies have elucidated distinct mechanisms of TPO inhibition among these compounds. 6-Propyl-2-thiouracil (PTU) has been shown to interact directly with the oxidized iodide, a product of TPO action, in the reaction mixture, without significantly affecting the TPO enzyme activity itself. This inhibition by PTU is characterized as reversible. In contrast, methimazole (B1676384) (MMI), another antithyroid drug, directly interacts with TPO and inhibits its enzymatic activity, with this inhibition being irreversible. wikipedia.orguni.lu Furthermore, PTU has been identified as a less potent inhibitor of TPO activity compared to MMI in certain assays. uni.lu
While the role of thiouracils in inhibiting TPO is well-established, direct interactions of this compound or its derivatives with the Thyroid Stimulating Hormone Receptor (TSHR) have not been explicitly detailed in the reviewed literature. The TSHR, a G protein-coupled receptor, plays a central role in regulating thyroid growth and hormone production by mediating the binding of thyroid-stimulating hormone (TSH). thermofisher.comuni.lu Research on TSHR has largely focused on its general function, post-translational modifications, multimerization, and interactions with TSH and autoantibodies, as well as the development of allosteric regulators. thermofisher.comuni.lufishersci.cawikipedia.orggenesilico.pl
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
2-Thiouracil (TU) has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This inhibition occurs in a competitive manner, with a reported inhibition constant (K_i) of 20 µM. fishersci.casigmaaldrich.com The mechanism involves interference with the binding of both the substrate and tetrahydrobiopterin (B1682763) (BH4) to the enzyme. Additionally, 2-thiouracil antagonizes the BH4-induced dimerization of nNOS. fishersci.casigmaaldrich.com
Other thiouracil derivatives, such as 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, also act as competitive inhibitors of nitric oxide synthase (NOS), demonstrating moderate selectivity for the neuronal isoform. Their K_i values range from 14 to 60 µM. fishersci.no
Table 1: Inhibition Constants (K_i) for Neuronal Nitric Oxide Synthase (nNOS) Inhibition by Thiouracil Derivatives
| Compound | K_i (µM) | Selectivity for nNOS | Mechanism of Action |
| 2-Thiouracil | 20 | Selective | Interferes with substrate and BH4 binding; antagonizes BH4-induced dimerization. fishersci.casigmaaldrich.com |
| 6-Propyl-2-thiouracil | 14-60 | Moderate | Competitive inhibition. fishersci.no |
| 6-Methyl-2-thiouracil | 14-60 | Moderate | Competitive inhibition. fishersci.no |
Interactions with Nucleic Acids (DNA:RNA Microhelixes)
This compound and its related thio-substituted uracil compounds exhibit notable interactions with nucleic acids, particularly in the context of DNA:RNA hybrid microhelixes. Computational studies have explored the molecular structure and impact of 2-thiouracil, 4-thiouracil (B160184), and 2,4-dithiouracil on these microhelixes. uni.luwikipedia.orguni.luflybase.orguni.lu
Influence on Helical and Backbone Parameters
The incorporation of thio-substituted uracil, especially 2,4-dithiouridine (B23725) (the nucleoside form of 2,4-dithiouracil), into DNA:RNA hybrid microhelixes can lead to subtle deformations in their helical and backbone parameters when compared to microhelixes containing unsubstituted uracil. uni.luwikipedia.orguni.lu Despite these minor deformations, thio-substitution significantly enhances the dipole moment of A-type microhelixes. It also leads to an increase in the rise and propeller twist parameters of these structures. uni.luwikipedia.orguni.lu
Effect on Spontaneous Mutations
The replacement of oxygen atoms with sulfur atoms in the uracil molecule has a significant biological implication: it can increase the likelihood of spontaneous mutations by a factor of 10^3. flybase.orgmitoproteome.orgwikipedia.orgnih.gov Spontaneous mutations are random changes in DNA base sequences that can arise from errors during DNA replication. guidetopharmacology.org These mutations can be linked to the spontaneous tautomeric transitions of nucleotide bases, which lead to altered hydrogen-bonding patterns and mispairing during replication. guidetopharmacology.org
Base Pairing Specificity
Thio-substituted nucleosides, such as 2-thiouridine (B16713) (S2U), demonstrate altered base pairing specificities. 2-Thiouridine-containing RNA duplexes show an enhanced thermodynamic stability and a preferential hybridization with adenosine (B11128) (A). sketchfab.com The wobble pairing with guanosine (B1672433) (G) residues is restricted due to less effective hydrogen bonding between the N(1)H donor of guanine (B1146940) and the sulfur acceptor in 2-thiouracil. sketchfab.com This characteristic preference for S2U-A over S2U-G base pairing is a valuable attribute for S2U-modified molecular probes used in nucleic acid biology and medicinal chemistry. sketchfab.com Furthermore, pseudocomplementary peptide nucleic acids (PNAs) containing diaminopurine-thiouracil base pairs have demonstrated high specificity and efficiency in binding to complementary targets within double-stranded DNA. guidetopharmacology.orgfishersci.com
Systemic Acquired Resistance (SAR) Activation in Plants
2-Thiouracil has been identified as a chemical agent capable of inducing Systemic Acquired Resistance (SAR) in plants. fishersci.at SAR is a broad-spectrum plant defense mechanism that provides enhanced resistance against a wide range of pathogens, including fungi, bacteria, and viruses. This inducible resistance can be triggered either biologically by challenging the plant with a pathogen or chemically by exposing it to certain compounds. fishersci.at The activation of SAR leads to a long-lasting, broad-spectrum disease control in plants. fishersci.at
Preclinical and Translational Research Perspectives
In Vitro to In Vivo Correlation Studies
The transition of promising in vitro findings to successful in vivo outcomes is a critical step in drug development. Studies involving thiouracil derivatives, including dithiouracil (B10097), have begun to establish such correlations, particularly in the context of their biological mechanisms and disposition. For instance, the nucleotide analogue 4-thiouracil (B160184), a derivative of thiouracil, has been shown to be readily taken up by cells and incorporated into RNA in vivo, enabling the isolation of RNA produced during brief labeling periods for kinetic studies nih.gov. This demonstrates a direct link between cellular uptake and an in vivo biological process.
In the case of PF-06282999, a thiouracil derivative acting as an irreversible inactivator of myeloperoxidase (MPO), in vitro transport studies indicated moderate intestinal permeability nih.govresearchgate.net. These in vitro insights were consistent with preclinical pharmacokinetic analyses in animals, which revealed good oral bioavailability, suggesting a favorable in vitro to in vivo translation for absorption nih.govresearchgate.net. Furthermore, PF-06282999 exhibited resistance to metabolic turnover in liver microsomes and hepatocytes from both animals and humans, indicating its metabolic stability across species nih.govresearchgate.net. This in vitro metabolic stability aligns with its projected major clearance mechanism in humans, which is renal clearance of the unchanged parent compound nih.govresearchgate.net.
Evaluation in Animal Models for Therapeutic Efficacy
Animal models play a crucial role in assessing the therapeutic potential of compounds before human trials. Thiouracil-containing complexes, including those derived from this compound, have demonstrated efficacy in various animal models. For example, thiouracil-containing complexes have shown effectiveness as antitumor and antiarthritic compounds in vivo mdpi.compreprints.org. Initial investigations into their antiarthritic activity in rats revealed that certain gold complexes exhibited superior efficacy or reduced toxicity compared to existing clinically used gold(I) thiolates mdpi.compreprints.org.
Beyond antiarthritic effects, 2-thiouracil (B1096), a related compound, has established uses in treating hyperthyroidism and skin cancer mdpi.compreprints.org. Gold nanoparticles functionalized with 2-thiouracil (2-TUAuNPs) are being explored as potential drug candidates for these conditions, with the added benefit of potentially reduced side effects mdpi.compreprints.org. In vitro studies have also shown that metal complexes of thiouracil derivatives possess cytotoxic effects against a range of tumor cell lines mdpi.compreprints.org.
Another notable thiouracil derivative, propylthiouracil, is widely utilized in animal and human medicine for the treatment of hyperthyroidism and Graves' disease nih.govwikipedia.orgmims.comiarc.frdrugbank.com. Its therapeutic action involves inhibiting thyroid hormone synthesis mims.comdrugbank.com. Similarly, methylthiouracil (B1676490) (6-methyl-2-thiouracil) has been repurposed in animal models for the treatment of sepsis, demonstrating anti-sepsis effects through the inhibition of high mobility group box 1 protein (HMGB1) release and HMGB1-mediated inflammatory responses researchgate.netbiomolther.orgnih.gov.
In the context of boron neutron capture therapy (BNCT), a boron-containing thiouracil derivative, 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU), was evaluated in melanoma-bearing mice nih.gov. This compound exhibited higher retention in pigmented B16 tumors compared to non-pigmented variants and demonstrated high tumor-to-blood and tumor-to-normal tissue ratios, indicating its potential as a promising candidate for clinical BNCT with appropriate formulation nih.gov.
Pharmacokinetic and Pharmacodynamic Considerations for this compound Derivatives
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding how a drug moves through the body and exerts its effects. For thiouracil derivatives, these considerations are crucial for optimizing their therapeutic utility.
Pharmacokinetics: The thiouracil derivative PF-06282999 has been extensively studied for its pharmacokinetic profile. In preclinical species, it exhibited low to moderate plasma clearances and good oral bioavailability at doses of 3-5 mg/kg nih.govresearchgate.netambeed.cn. Renal clearance is anticipated to be the primary elimination pathway in humans, a prediction supported by preclinical studies and the compound's physicochemical properties nih.govresearchgate.net. PF-06282999 demonstrated resistance to metabolic degradation by liver microsomes and hepatocytes from various species and showed moderate plasma protein binding nih.govresearchgate.net.
Propylthiouracil, another well-known thiouracil derivative, is rapidly and readily absorbed from the gastrointestinal tract, with a bioavailability of approximately 50-75% mims.com. It reaches peak plasma concentration within 1-2 hours mims.com. The compound is extensively metabolized in the liver, primarily through glucuronidation, and approximately 35% of the drug is excreted in the urine, both as intact drug and metabolites, within 24 hours mims.comdrugbank.com. Its elimination half-life is around 1-2 hours mims.comdrugbank.com. Propylthiouracil concentrates in the thyroid gland and is known to cross the placenta and enter breast milk mims.com.
For thiouracil itself, studies have indicated rapid absorption, with the amount absorbed by the body tending to be greater than 50% scispace.com. Excretion in the urine accounts for approximately one-third of the ingested quantity scispace.com.
Pharmacodynamics: The pharmacodynamic effects of thiouracil derivatives are closely linked to their molecular targets and mechanisms of action. Propylthiouracil, for instance, exerts its antithyroid effects by interfering with the enzyme thyroid peroxidase, thereby preventing the oxidation of iodine and subsequently diminishing thyroid hormone synthesis mims.comdrugbank.com. It also inhibits the peripheral deiodination of thyroxine (T4) to triiodothyronine (T3) mims.comdrugbank.com.
The mechanism of MPO inhibition by PF-06282999 involves the oxidation of the thiouracil sulfur atom within the compound by oxidized MPO, leading to the formation of a thiyl radical that covalently attaches to the heme moiety, ultimately inactivating the enzyme ambeed.cn.
The "Rule of Five" and other molecular properties are often employed in computational studies to predict and filter candidate drugs based on their pharmacokinetic and pharmacodynamic characteristics, aiding in the identification of promising drug candidates chimicatechnoacta.ru.
Drug Repurposing and Novel Therapeutic Applications of this compound Analogues
Drug repurposing, or repositioning, is an increasingly recognized strategy in drug discovery that involves identifying new therapeutic uses for existing, approved, or investigational drugs. This approach can significantly shorten development timelines and reduce costs, as the safety and pharmacokinetic profiles of these compounds are often already established researchgate.netbiomolther.orgnih.gov.
Methylthiouracil (6-methyl-2-thiouracil), originally an antithyroid drug, has been successfully repositioned as an anti-sepsis agent researchgate.netbiomolther.orgnih.gov. Its anti-sepsis effects are attributed to its ability to inhibit the release of high mobility group box 1 protein (HMGB1) and HMGB1-mediated inflammatory responses researchgate.netbiomolther.orgnih.gov.
While this compound itself has historical uses as an antithyroid agent, coronary vasodilator, and in congestive heart failure, its clinical application has largely been superseded by more potent and safer alternatives drugbank.comwikipedia.org. However, the broader class of thiouracil derivatives continues to be a source of novel therapeutic applications. For example, thiouracil derivatives are currently being investigated as potential new agents against SARS-CoV-2, specifically targeting the virus's RNA-dependent RNA polymerase (RdRp) acs.org.
Beyond infectious diseases, thiouracil-containing complexes, particularly gold complexes, are being explored for their antitumor and antiarthritic properties mdpi.compreprints.org. Furthermore, 2-thiouracil, a close analogue, is being examined for its potential as an anticarcinogenic, antifungal, antiprotozoal, and antiviral agent, and as a selective inhibitor of neuronal nitric oxide synthase nih.gov. Another derivative, 4-thiouracil, has found utility in molecular biology for labeling RNA in infected cells and for analyzing RNA metabolism nih.govnih.gov.
These diverse applications highlight the ongoing interest in this compound and its analogues for developing new therapeutic strategies across a range of diseases.
Emerging Research Areas and Future Directions
Development of Dithiouracil-Based Nanoparticles (e.g., Gold Nanoparticles) for Drug Delivery
The development of nanocarriers for targeted drug delivery represents a significant advancement in medicine, aiming to enhance therapeutic efficacy while minimizing systemic toxicity. Gold nanoparticles (AuNPs), in particular, are highly valued for their stability, biocompatibility, and unique optical properties. encyclopedia.pubnih.gov The functionalization of these nanoparticles with therapeutic agents is a key area of research.
While studies focusing specifically on 2,4-dithiouracil are emerging, extensive research on the closely related compound 2-thiouracil (B1096) (2-TU) provides a strong blueprint for the potential of This compound (B10097) in this domain. The sulfur atom in 2-TU allows for strong covalent bonding to the surface of gold nanoparticles. nih.govmdpi.com This principle is directly applicable to 2,4-dithiouracil, which possesses two thiol groups, offering robust anchoring points to the nanoparticle surface. This interaction facilitates the creation of stable drug-nanoparticle conjugates.
Research on 2-TU-functionalized AuNPs has demonstrated their potential in cancer therapy. nih.gov These nanoconjugates can be taken up by cancer cells, and upon irradiation with light of a specific wavelength, the AuNPs convert this light into heat. researchgate.net This photothermal effect can selectively kill cancer cells, which are more sensitive to heat than healthy cells. nih.govresearchgate.net Studies have shown that loading 2-TU onto AuNPs significantly enhances its antiproliferative activity against breast cancer cells. nih.govmdpi.com The combination of the drug's inherent activity with the photothermal properties of the gold nanoparticles creates a synergistic therapeutic effect. researchgate.net
The development of this compound-based nanoparticles is a promising strategy for creating advanced drug delivery systems. The two sulfur atoms in this compound could offer advantages in terms of binding stability and orientation on the nanoparticle surface, potentially leading to more efficient and controlled drug release.
| Nanoparticle System | Compound | Key Findings |
| Gold Nanoparticles (AuNPs) | 2-Thiouracil (2-TU) | Covalent thiol-gold interaction enables stable functionalization. nih.govmdpi.com |
| 2-TU-AuNPs | 2-Thiouracil (2-TU) | Significantly enhanced antiproliferative activity in breast cancer cells. nih.gov |
| 2-TU-AuNPs | 2-Thiouracil (2-TU) | Enables photothermal therapy (PTT), where light is converted to heat to kill cancer cells. researchgate.net |
Exploration of this compound in Advanced Materials Science
The field of materials science is continuously in search of novel molecules that can serve as building blocks for functional materials. This compound's structure, featuring nitrogen and sulfur atoms, makes it an excellent ligand for coordinating with metal ions. This property is being explored for the creation of coordination polymers and other supramolecular assemblies.
Coordination polymers are materials in which metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional structures. mdpi.com These materials have diverse potential applications, including in catalysis, gas storage, and sensing. The ability of 2,4-dithiouracil to coordinate with metal ions like copper has been noted in studies investigating its gas-phase reactivity.
Furthermore, this compound can form intricate structures through hydrogen bonding. Research has shown that 2,4-dithiouracil can form H-bonded complexes with molecules like 18-crown-6 (B118740) ethers. This ability to self-assemble via specific, directional interactions is a key principle in supramolecular chemistry, which aims to build complex, functional systems from molecular components. The exploration of this compound in this context could lead to the development of new "smart" materials whose properties can be tuned by external stimuli. Other research has explored the application of 2-thiouracil and 2,4-dithiouracil in the spectrophotometric determination of metal ions, highlighting their strong interaction with metals.
Computational Design of Novel this compound Derivatives with Targeted Activities
Modern drug discovery heavily relies on computational methods to design and screen novel molecules with high specificity and efficacy. This compound and its parent compound, thiouracil, serve as versatile scaffolds for the computational design of new therapeutic agents. By modifying the core structure, researchers can fine-tune the molecule's properties to interact with specific biological targets.
Computational techniques such as molecular docking are employed to predict how a designed molecule will bind to the active site of a target protein. This allows scientists to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and biological testing. For instance, novel 2-thiouracil-5-sulfonamide derivatives have been designed and synthesized as potential antioxidant and anticancer agents. mdpi.comnih.gov Molecular docking studies for these compounds helped to elucidate their binding modes and supported the experimental findings of their biological activity. mdpi.com
Structure-activity relationship (SAR) studies, often guided by computational analysis, help researchers understand how specific chemical modifications influence a molecule's activity. This knowledge is crucial for optimizing lead compounds to improve their potency and reduce potential side effects. The computational design of thiouracil derivatives has led to the development of compounds with potential as antithyroid agents and 15-lipoxygenase (15-LOX) inhibitors, which are relevant in inflammatory diseases. mdpi.com
Investigation of this compound in Host-Pathogen Interactions
The interplay between a host and a pathogenic microbe is a complex battle for resources and survival. Recent research has uncovered a fascinating role for a this compound analogue, 4-thiouracil (B160184) (4-TU), in the context of infections by the bacterium Clostridioides difficile. This pathogen is a major cause of hospital-acquired gastrointestinal infections.
Studies have revealed that 4-thiouracil, which is present in the human gut, is toxic to many commensal (beneficial) gut bacteria. However, C. difficile possesses a specific enzyme, a thiouracil desulfurase, that allows it to detoxify 4-TU. This enzyme effectively removes the sulfur atom from 4-TU, converting it into standard uracil (B121893), which the bacterium can then use as a nutrient for building RNA.
This unique metabolic capability provides C. difficile with a significant competitive advantage. By detoxifying the 4-TU in its environment, it not only protects itself but also gains access to a nutrient source while the surrounding commensal bacteria are inhibited by the toxic compound. This investigation highlights how a pathogen can evolve to exploit the specific chemical environment of the host, and it opens up new avenues for developing therapies that could potentially target this specific bacterial enzyme to combat C. difficile infections.
Comprehensive Toxicological Profiling and Safety Assessment (Excluding Dosage)
A thorough understanding of a compound's toxicological profile is essential for its development in any application. For this compound, this involves evaluating its effects on various cell types to determine its potential for cytotoxicity.
Studies have investigated the cytotoxic properties of metal complexes incorporating 2,4-dithiouracil. Specifically, the effects of copper (II) and gold (III) complexes of 2,4-dithiouracil have been assessed against human cervical carcinoma (HeLa) cells and normal kidney cells. Research has shown that the coordination of metal ions to thiouracil derivatives can significantly enhance their cytotoxicity towards tumor cells while maintaining lower toxicity towards normal cells. This selectivity is a highly desirable trait for potential anticancer agents.
It is also informative to consider the toxicological profile of the parent compound, thiouracil. Thiouracil itself was previously used as an antithyroid medication but was largely abandoned due to a high frequency of adverse reactions, most notably agranulocytosis (a severe drop in white blood cells). It is also suspected to be a potential teratogen and carcinogen. This historical context underscores the importance of comprehensive toxicological assessments for any new this compound derivatives to ensure their safety profile is acceptable for their intended application.
| Compound/Complex | Cell Line(s) | Observed Effect |
| Cu(II) and Au(III) complexes of 2,4-Dithiouracil | HeLa (cervical carcinoma), Normal kidney cells | Enhanced cytotoxicity towards tumor cells with lower toxicity to normal cells. |
| Thiouracil (parent compound) | In vivo (historical data) | Associated with agranulocytosis; suspected teratogenic and carcinogenic properties. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
